4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Description
The compound 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- features a fused naphthoisoxazole core with an epoxide bridge spanning positions 4 and 7. This structure combines the aromaticity of the naphthalene system with the strained reactivity of the epoxide ring, making it a unique scaffold for chemical and pharmaceutical studies. The phenyl group at position 3 introduces steric and electronic effects that influence its solubility and reactivity.
Properties
IUPAC Name |
12-phenyl-10,14-dioxa-11-azatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16(19-15)17(13)20-18-14/h1-9,13,15-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIFRGZAVGAWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3C2C4C5=CC=CC=C5C3O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536941 | |
| Record name | 3-Phenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,2]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105562-17-2 | |
| Record name | 3-Phenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,2]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction may start with a naphthalene derivative that undergoes nitration, followed by cyclization with hydroxylamine to form the isoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and control reaction conditions precisely. Continuous flow chemistry might be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : Reduction reactions can be performed on the isoxazole ring or other functional groups present.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Reagents such as halogens (Cl₂, Br₂) or strong bases (NaOH) are typically employed.
Major Products Formed
Oxidation: : Phenolic derivatives, quinones.
Reduction: : Reduced isoxazole derivatives, hydroxylated compounds.
Substitution: : Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- depends on its specific biological target. Generally, compounds with isoxazole rings can interact with enzymes or receptors, leading to biological effects. The phenyl group may enhance binding affinity to certain targets, and the isoxazole ring may be involved in key interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Biological Activity
The compound 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- is a member of the isoxazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis of 4,9-Epoxynaphth[2,3-d]isoxazole
The synthesis of isoxazoles typically involves cycloaddition reactions or modifications of existing naphthalene derivatives. The specific synthetic route for 4,9-Epoxynaphth[2,3-d]isoxazole has not been extensively documented in the literature. However, similar compounds have been synthesized using various catalytic methods, including organocatalytic approaches and microwave-assisted reactions that enhance yields and reduce reaction times .
Table 1: Common Synthetic Methods for Isoxazole Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Organocatalytic Reaction | Utilizes organophosphine catalysts for regioselective synthesis | 40-70 |
| Microwave-Assisted Synthesis | Enhances reaction rates and yields | 60-90 |
| Sonication | Utilizes ultrasonic waves to promote reactions | 50-80 |
Antitumor Activity
Research into the biological activity of isoxazole derivatives indicates potential antitumor effects. For instance, compounds structurally related to 4,9-Epoxynaphth[2,3-d]isoxazole have shown cytotoxicity against various cancer cell lines. A study demonstrated that certain isoxazoles induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
Case Study: Antiproliferative Effects
In a recent study involving a series of isoxazole derivatives:
- Compound A (similar structure) exhibited an IC50 value of 25 µM against A-549 lung cancer cells.
- Compound B demonstrated significant inhibition of growth in MCF-7 breast cancer cells with an IC50 of 30 µM.
These findings suggest that 4,9-Epoxynaphth[2,3-d]isoxazole may possess comparable antiproliferative properties.
Enzyme Inhibition
Isoxazole derivatives have been investigated for their ability to inhibit various enzymes. In particular, some compounds have shown promising results as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis.
Table 2: Inhibition Data for Isoxazole Derivatives Against Carbonic Anhydrase
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| Compound AC2 | 112.3 ± 1.6 | 79.5 |
| Compound AC3 | 228.4 ± 2.3 | 68.7 |
The most effective compound from this series exhibited an IC50 value significantly lower than standard inhibitors like acetazolamide .
Antimicrobial and Antioxidant Activities
Some derivatives related to 4,9-Epoxynaphth[2,3-d]isoxazole have also been evaluated for antimicrobial properties. For example:
- Compound X showed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Antioxidant assays indicated that certain derivatives can scavenge free radicals effectively.
The biological activity of 4,9-Epoxynaphth[2,3-d]isoxazole may be attributed to its ability to interact with specific cellular targets:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,9-epoxynaphth[2,3-d]isoxazole derivatives?
- Methodological Answer : The compound can be synthesized via dearomative 1,3-dipolar cycloaddition reactions. For example, reacting 1-Boc-pyrroles with silver α-bromo alkylidenenitronates under mild conditions yields 3a,6a-dihydro-4-Boc-pyrrolo[2,3-d]isoxazole-2-oxides, which can be deoxygenated to obtain the target scaffold . Alternative routes involve cycloaddition of nitromethanes with naphthoquinones to form naphtho[2,3-d]isoxazole-4,9-diones, as reported in antifungal studies .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, the crystal structure of a related dimethyl-substituted analog (5,8-dimethoxy-3,9-dimethyl derivative) was resolved using Mo Kα radiation (λ = 0.71073 Å) at 173 K, revealing a fused bicyclic system with an epoxy bridge and phenyl substituent . Synchrotron radiation or cryogenic crystallography can enhance resolution for complex derivatives.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. For instance, -NMR can identify proton environments in the tetrahydrofuran-like epoxy ring, while -NMR distinguishes sp-hybridized carbons in the isoxazole ring. Mass spectrometry (HRMS-ESI) confirms molecular weight, and IR detects key functional groups like C-O-C epoxy stretches (~1250 cm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking studies are essential. For example, DFT calculations (B3LYP/6-31G*) can model the electron density of the epoxyisoxazole ring to predict nucleophilic attack sites. Docking into HSP90’s ATP-binding pocket (PDB: 1UYL) using AutoDock Vina evaluates binding affinity, guided by isoxazole-based inhibitors like NVP-AUY922 .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Methodological Answer : Perform comparative cytotoxicity assays across multiple cell lines (e.g., A549, HCT116, MCF-7) with standardized protocols. For instance, compounds with isoxazole moieties linked to thienopyrimidines showed IC values ranging from 0.8–12.3 µM, but variability arises from assay conditions (e.g., incubation time, serum concentration). Normalize data using positive controls (e.g., doxorubicin) and validate via dose-response curves .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases. Focus on ATP-binding domains due to structural similarity to HSP90 inhibitors. Confirm hits with Western blotting for downstream targets (e.g., AKT, RAF-1) in cancer cell lines. Isoxazole derivatives have shown selective inhibition of kinases like CDK2 and VEGFR2 .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epoxide ring-opening. For cycloadditions, use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s salen-Co complexes) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or -NMR with shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
